N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine
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Overview
Description
N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine is a chemical compound with the molecular formula C19H38F3NO2S and a molecular weight of 401.57 g/mol . This compound is known for its unique structural properties, which include a trifluoromethylsulfonyl group and two 3,5,5-trimethylhexyl groups attached to an amine nitrogen. It is primarily used in proteomics research and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine typically involves the reaction of trifluoromethanesulfonyl chloride with N,N-di(3,5,5-trimethylhexyl)amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually cooled to 0°C to control the exothermic nature of the reaction. After the addition of trifluoromethanesulfonyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to a trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted amines, thiols, and alcohols.
Scientific Research Applications
N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In proteomics research for the modification of proteins and peptides.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine involves its ability to act as a strong electron-withdrawing group. This property makes it useful in various chemical reactions, where it can stabilize reaction intermediates and influence reaction pathways. The trifluoromethylsulfonyl group is particularly effective in enhancing the reactivity of the compound in nucleophilic substitution and other reactions .
Comparison with Similar Compounds
Similar Compounds
N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine: Known for its strong electron-withdrawing properties.
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with similar electron-withdrawing characteristics, used in different applications.
Trifluoromethanesulfonic acid: A strong acid with similar functional groups but different applications.
Uniqueness
This compound is unique due to its specific structural arrangement, which combines the trifluoromethylsulfonyl group with bulky 3,5,5-trimethylhexyl groups. This combination imparts distinct reactivity and stability, making it valuable in specialized chemical and biochemical applications .
Properties
CAS No. |
1346603-40-4 |
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Molecular Formula |
C19H38F3NO2S |
Molecular Weight |
401.573 |
IUPAC Name |
1,1,1-trifluoro-N,N-bis(3,5,5-trimethylhexyl)methanesulfonamide |
InChI |
InChI=1S/C19H38F3NO2S/c1-15(13-17(3,4)5)9-11-23(26(24,25)19(20,21)22)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3 |
InChI Key |
MGKIYGVCNYCAGL-UHFFFAOYSA-N |
SMILES |
CC(CCN(CCC(C)CC(C)(C)C)S(=O)(=O)C(F)(F)F)CC(C)(C)C |
Origin of Product |
United States |
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